3-fluoro-2-methyl-1H-indole
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Overview
Description
3-fluoro-2-methyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic substitution reaction, where fluorine is introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The methyl group can be introduced via Friedel-Crafts alkylation using methyl halides in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of 3-fluoro-2-methyl-1H-indole may involve continuous flow processes to ensure high yield and purity. These methods often use automated systems to control reaction conditions precisely, such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-2-methyl-1H-indole undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophilic substitution using halogenating agents like NFSI.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
3-fluoro-2-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-2-methyl-1H-indole involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to increased biological activity . The methyl group can also influence the compound’s pharmacokinetics and pharmacodynamics .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-indole: Lacks the fluorine atom, which can result in different chemical and biological properties.
3-fluoro-1H-indole:
2-fluoro-1H-indole: Fluorine atom is positioned differently, leading to variations in chemical behavior.
Uniqueness
3-fluoro-2-methyl-1H-indole is unique due to the combined presence of both a fluorine atom and a methyl group, which can synergistically enhance its chemical reactivity and biological activity .
Properties
CAS No. |
66946-82-5 |
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Molecular Formula |
C9H8FN |
Molecular Weight |
149.16 g/mol |
IUPAC Name |
3-fluoro-2-methyl-1H-indole |
InChI |
InChI=1S/C9H8FN/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3 |
InChI Key |
IIPVOCGAPMWTSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)F |
Origin of Product |
United States |
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